molecular formula C11H16N2S B093144 1-Isobutyl-3-phenylthiourea CAS No. 16275-53-9

1-Isobutyl-3-phenylthiourea

Cat. No.: B093144
CAS No.: 16275-53-9
M. Wt: 208.33 g/mol
InChI Key: GYLIWROUPTWSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry

The thiourea scaffold, with its core structure of (R1R2N)(R3R4N)C=S, is a highly versatile and privileged framework in both organic and medicinal chemistry. nih.govacs.org This organosulfur compound is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution imparts distinct chemical properties that make thiourea and its derivatives valuable in a multitude of applications.

In organic synthesis, thioureas serve as crucial intermediates for the creation of a wide range of heterocyclic compounds. mdpi.comrsc.org Their ability to participate in various chemical reactions makes them foundational building blocks for more complex molecular architectures. researchgate.net The presence of both sulfur and nitrogen atoms allows for diverse bonding possibilities, making them effective ligands in coordination chemistry. rsc.orgbasjsci.edu.iq

From a medicinal chemistry perspective, the thiourea moiety is a key component in numerous biologically active compounds. nih.govresearchgate.netijsrst.com Its capacity to form stable hydrogen bonds with biological targets such as proteins and enzymes is a critical factor in its therapeutic potential. nih.gov This interaction is fundamental for the stabilization of ligand-receptor complexes and the recognition of bioactive sites. nih.gov Consequently, thiourea derivatives have been investigated for a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net

Overview of Substituted Thioureas in Contemporary Chemical Biology

The strategic placement of various substituents onto the thiourea core has led to a vast library of derivatives with tailored biological activities. mdpi.combiointerfaceresearch.com These substituted thioureas are at the forefront of contemporary chemical biology, with researchers continuously exploring their potential in drug discovery and as chemical probes to investigate biological processes. nih.govresearchgate.net

The nature of the substituent groups significantly influences the electronic properties, lipophilicity, and steric profile of the thiourea derivative, which in turn dictates its interaction with specific biological targets. biointerfaceresearch.com For instance, the introduction of aryl groups can enhance antitumor activity through increased hydrophobicity and the ability to engage in π-π interactions with proteins. biointerfaceresearch.com Similarly, incorporating heterocyclic substituents can improve the specificity of interaction with target proteins and allow for additional hydrogen bonding. biointerfaceresearch.com

The broad spectrum of biological activities exhibited by substituted thioureas is extensive. They have been shown to act as:

Anticancer agents: By inhibiting cancer cell proliferation and reversing treatment resistance. mdpi.combiointerfaceresearch.com

Antimicrobial agents: Displaying activity against various bacteria and fungi. mdpi.comacs.org

Antiviral agents: Including activity against HIV. rsc.org

Enzyme inhibitors: Targeting enzymes such as cholinesterases. nih.govmdpi.com

Agricultural chemicals: Functioning as insecticides, fungicides, and herbicides. acs.orgresearchgate.net

The versatility of the thiourea scaffold allows for the synthesis of derivatives with a wide range of biological applications, making it a focal point of ongoing research. mdpi.comresearchgate.net

Positioning of 1-Isobutyl-3-phenylthiourea in the Current Research Landscape

Within the diverse family of thiourea derivatives, this compound has been the subject of specific research investigations. This unsymmetrical thiourea derivative, with its distinct isobutyl and phenyl substitutions, possesses a unique combination of aliphatic and aromatic characteristics.

Recent studies have explored the potential of this compound and structurally similar compounds as enzyme inhibitors. For example, research has been conducted on the anti-cholinesterase activity of various unsymmetrical thiourea derivatives. nih.govmdpi.comscispace.com In one study, a series of thiourea derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the nervous system. nih.govscispace.com While specific inhibitory values for this compound were not detailed in the provided search results, the investigation of similar structures highlights the relevance of this compound class in the search for new enzyme inhibitors. nih.govmdpi.com

The synthesis of this compound and other phenylthioureas can be achieved through various methods. One common approach involves the reaction of an appropriate isothiocyanate with an amine. orgsyn.org Another method involves the reaction of aniline (B41778) or a substituted aniline with carbon disulfide and potassium hydroxide (B78521) in a mechanochemical reactor. google.com The physical and chemical properties of this compound are documented in chemical databases, providing essential information for its use in research. epa.gov

While extensive biological data on this compound is not yet available in the public domain, its structural similarity to other biologically active thioureas suggests it is a compound with potential for further investigation. Its position in the current research landscape is that of a specific derivative within a well-established and highly active area of chemical and medicinal research. Future studies are likely to further elucidate its biological properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLIWROUPTWSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357498
Record name 1-Isobutyl-3-phenyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16275-53-9
Record name N-Phenyl-N'-isobutylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Isobutyl-3-phenyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ISOBUTYL-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Isobutyl-3-phenylthiourea and Related Analogues

The foundational methods for synthesizing this compound and its structural relatives have been well-documented, providing reliable and versatile routes to these compounds.

Amine-Isothiocyanate Condensation Reactions

The most direct and widely employed method for the synthesis of 1,3-disubstituted thioureas, including this compound, is the condensation reaction between an amine and an isothiocyanate. This reaction is typically straightforward and efficient. In the case of this compound, isobutylamine (B53898) is reacted with phenyl isothiocyanate. This reaction is often carried out in a suitable solvent, such as acetone, and proceeds under mild conditions to yield the desired product. google.com The versatility of this method allows for the synthesis of a wide array of thiourea (B124793) derivatives by simply varying the amine and isothiocyanate starting materials. researchgate.netarkat-usa.org

A general representation of this reaction is as follows:

R-NH₂ + S=C=N-R' → R-NH-C(=S)-NH-R'

Where R is the isobutyl group and R' is the phenyl group for the synthesis of this compound.

Synthesis of Unsymmetrical Alkyl-Aryl Thiourea Derivatives

The synthesis of unsymmetrical alkyl-aryl thioureas is of significant interest due to the diverse applications of these compounds. nih.gov One common approach involves the reaction of dithiocarbamates with amines under solvent-free conditions, which has been shown to be a highly efficient method for producing unsymmetrical thioureas with high yields and short reaction times. researchgate.net This method avoids the formation of symmetrical disubstituted thiourea byproducts. researchgate.net

Another established method involves the condensation of amines with carbon disulfide in an aqueous medium. acs.org This protocol is particularly effective with aliphatic primary amines and can be used to produce a variety of di- and trisubstituted thiourea derivatives. acs.org The reaction proceeds through a dithiocarbamate (B8719985) intermediate. acs.orgresearchgate.net

Furthermore, the reaction of N,N'-di-Boc-substituted thiourea with alkyl and aryl amines under mild conditions provides another route to unsymmetrical thioureas. researchgate.net A series of unsymmetrical alkyl-aryl thiourea compounds have been synthesized and characterized for their potential use as regional cerebral blood flow tracers. nih.gov The synthesis of these compounds often involves the reaction of different amines with isothiocyanates in a non-catalytic environment. researchgate.net

Starting Materials Reaction Conditions Product Key Features
Isobutylamine, Phenyl isothiocyanateMild conditions, often in a solvent like acetoneThis compoundDirect, efficient, and widely applicable
Dithiocarbamates, AminesSolvent-freeUnsymmetrical thioureasHigh yields, short reaction times, no symmetrical byproducts
Amines, Carbon disulfideAqueous mediumDi- and trisubstituted thioureasEffective for aliphatic primary amines, proceeds via dithiocarbamate intermediate
N,N'-di-Boc-substituted thiourea, AminesMild conditionsUnsymmetrical thioureasVersatile for various amines

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methodologies. This has led to the exploration of novel techniques for the synthesis of thiourea derivatives, including this compound.

Resonant Acoustic Mixing (RAM) Techniques for Thiourea Derivatives

Resonant Acoustic Mixing (RAM) has emerged as a promising green chemistry technique for organic synthesis. rsc.orgrsc.org This solvent-free method utilizes low-frequency acoustic energy to mix reactants efficiently, often leading to faster reaction times and cleaner reaction profiles. rsc.orgrsc.orgresearchgate.net RAM technology enhances the reactivity of reaction components without the need for grinding media, operating through vertical oscillations at a constant frequency, which can be adjusted to control the energy input. rsc.orgrsc.org This technique has been successfully applied to the synthesis of various nitrogen-containing compounds, and its application to thiourea derivatives showcases its potential to provide a more sustainable synthetic pathway. rsc.orgrsc.orgsciprofiles.com The absence of bulk solvents and grinding media simplifies the reaction setup and reduces waste, making it an attractive alternative to traditional methods. researchgate.net

Catalyst-Assisted Thiourea Synthesis

The use of catalysts in organic synthesis can significantly improve reaction rates and yields. In the context of thiourea synthesis, various catalysts have been explored. For instance, zinc has been used as a catalyst for the convenient synthesis of symmetrical and unsymmetrical thiourea derivatives from primary amines and carbon disulfide. tandfonline.com This method offers good to excellent yields under modest reaction conditions. tandfonline.com

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have also been shown to improve the yield of N-acyl thiourea derivatives. mdpi.com The use of catalysts can often lead to milder reaction conditions and a reduction in the amount of reagents required, contributing to a more sustainable process. nih.govacs.org Thiourea derivatives themselves can also act as organocatalysts in various chemical transformations. scispace.comrsc.org

Solid-Phase Synthesis Methods

Solid-phase synthesis offers several advantages over traditional solution-phase methods, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures. acs.org This technique has been successfully applied to the synthesis of N,N'-substituted thioureas. nih.gov One approach involves the reaction of an amine with carbon disulfide on a solid support, such as Merrifield resin, to form a resin-bound dithiocarbamate. nih.gov Subsequent heating of this supported intermediate with a second amine leads to the formation of the desired thiourea and its cleavage from the resin. nih.gov This method is compatible with high-throughput synthesis and allows for the preparation of di- and trisubstituted thioureas in good yields and purity. nih.gov

Another solid-phase strategy for oligomeric thioureas involves the coupling of a protected 3'-isothiocyanate with a 5'-amine of a growing chain on a solid support. nih.gov This directional synthesis is particularly useful for preparing more complex thiourea-containing structures. nih.gov

Advanced Synthetic Approach Key Principles Advantages
Resonant Acoustic Mixing (RAM) Solvent-free mixing using acoustic energyGreen, fast, clean reactions, no grinding media
Catalyst-Assisted Synthesis Use of catalysts (e.g., Zn, phase-transfer catalysts) to accelerate reactionsImproved yields, milder conditions, reduced reagent usage
Solid-Phase Synthesis Reactions conducted on a solid supportSimplified purification, potential for high-throughput synthesis

Derivatization Strategies Utilizing this compound as a Precursor

This compound serves as a versatile precursor in organic synthesis, lending itself to a variety of chemical transformations. Its utility is particularly pronounced in the construction of complex heterocyclic molecules and in the further functionalization of its core thiourea structure. The presence of reactive nitrogen and sulfur centers allows for a range of derivatization strategies, making it a valuable building block for creating libraries of compounds with potential biological activities.

The reaction of 1,3-disubstituted thioureas is a well-established and efficient route for the synthesis of various heterocyclic systems. The specific arrangement of nucleophilic nitrogen and sulfur atoms in this compound facilitates intramolecular cyclization reactions with suitable bifunctional electrophiles.

A primary example of this is the synthesis of thiazolidinone derivatives. nih.gov The reaction of this compound with α-haloacetyl compounds, such as chloroacetic acid or ethyl bromoacetate, in the presence of a weak base like anhydrous sodium acetate, leads to the formation of a 2-(phenylimino)-3-isobutylthiazolidin-4-one ring system. nih.govdergipark.org.tr The process involves the initial S-alkylation of the thiourea by the haloacetyl compound, followed by an intramolecular cyclization via nucleophilic attack of one of the thiourea nitrogen atoms on the carbonyl carbon, culminating in the elimination of a water molecule to yield the heterocyclic ring. nih.govdergipark.org.tr

A series of thiazolidinone derivatives were synthesized through the sodium acetate-assisted cyclization of this compound with chloroacetic acid. nih.gov The resulting thiazolidinone was then subjected to further modification via a piperidine-facilitated Knoevenagel condensation with various substituted aldehydes to produce 5-arylidene-thiazolidin-4-one derivatives. nih.govresearchgate.net

PrecursorReagentConditionsProduct Core StructureRef.
This compoundChloroacetic AcidSodium Acetate, Reflux2-(Phenylimino)-3-isobutylthiazolidin-4-one nih.gov
N-aryl/alkyl thioureasEthyl BromoacetateSodium Acetate, Ethanol, Heat2-Imino-1,3-thiazolidin-4-one dergipark.org.tr
Thiourea derivativesEthyl BromoacetateAnhydrous K₂CO₃, Dry Acetone, Reflux4-Oxothiazolidine nih.gov

Beyond the common thiazolidinones, the thiourea scaffold is a precursor to other important heterocyclic rings. For instance, 1,3-disubstituted thioureas can be converted into 4,5-disubstituted-4H- nih.govdergipark.org.trCurrent time information in Bangalore, IN.triazol-3-ylamines. nih.gov This transformation is typically achieved by reacting the thiourea with an acylhydrazine in the presence of a desulfurizing agent or thiophile, such as mercury(II) acetate. nih.gov The reaction proceeds through the formation of a carbodiimide (B86325) intermediate, which then undergoes cyclization with the acylhydrazine. nih.gov

Furthermore, intramolecular cycloaddition reactions can lead to more complex fused heterocyclic systems. The reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with isobutylamine, for example, produces 1-isobutyl-3-(2-phenylquinazolin-4-yl)thiourea, demonstrating how the thiourea moiety can be incorporated into larger ring systems like quinazolines. mdpi.com The versatility of thioureas as precursors extends to the synthesis of thiazoles, and tetrazoles, often through reactions involving N-acylthiourea intermediates. rsc.org

In addition to serving as a backbone for cyclization reactions, the thiourea moiety in this compound can undergo further functionalization directly. These transformations modify the core structure without necessarily forming a new ring, providing another avenue for creating diverse derivatives. The sulfur atom of the thiocarbonyl group is particularly susceptible to electrophilic attack and oxidation.

Oxidation reactions can convert the thiocarbonyl group into a sulfoxide (B87167) or a sulfone, depending on the strength of the oxidizing agent used. For example, mild oxidation with reagents like hydrogen peroxide (H₂O₂) can yield the corresponding sulfoxide derivative, while stronger oxidizing agents can lead to the sulfone.

Molecular Structure, Conformation, and Spectroscopic Characterization in Research Context

Advanced Spectroscopic Characterization of Thiourea (B124793) Derivatives

Spectroscopic methods are indispensable tools for confirming the identity and purity of synthesized thiourea compounds and for probing their structural nuances in different states.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of 1-Isobutyl-3-phenylthiourea. In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. The N-H protons of the thiourea core typically appear as broad singlets in the spectrum. The protons of the phenyl group exhibit signals in the aromatic region, while the isobutyl group shows characteristic multiplets corresponding to its CH, CH₂, and CH₃ protons.

¹³C NMR spectroscopy is particularly useful for identifying the thiocarbonyl carbon. In a study of various unsymmetrical thiourea derivatives, the chemical shift for the C=S carbon was consistently observed in the range of 179.1–181.4 ppm, a characteristic feature for this class of compounds. researchgate.net The spectra also show distinct signals for the carbons of the phenyl and isobutyl substituents. The interconversion between different conformers (e.g., E,Z and Z,E) can sometimes be observed in solution NMR, though this process is often fast at room temperature, leading to averaged signals. researchgate.netacs.org

Table 1: Expected NMR Data for this compound

Nucleus Group Expected Chemical Shift (ppm) Notes
¹H N-H (Isobutyl) Variable, broad singlet Position and broadening are solvent and concentration dependent.
¹H N-H (Phenyl) Variable, broad singlet Position and broadening are solvent and concentration dependent.
¹H Phenyl-H 7.0 - 7.5 Multiplet pattern depends on substitution.
¹H -CH₂- (Isobutyl) ~3.5 Doublet, coupled to CH.
¹H -CH- (Isobutyl) ~1.9 Multiplet.
¹H -CH₃ (Isobutyl) ~0.9 Doublet, coupled to CH.
¹³C C=S 179 - 182 Characteristic downfield shift for thiocarbonyl carbon. researchgate.net
¹³C Phenyl-C 120 - 140 Multiple signals corresponding to aromatic carbons.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula is C₁₁H₁₆N₂S, corresponding to a monoisotopic mass of approximately 208.10 g/mol . epa.gov The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 208. A common fragmentation pathway for N-aryl thioureas involves cleavage of the C-N bonds adjacent to the thiocarbonyl group. A notable fragment observed in the mass spectrum of this compound appears at an m/z of 93, which corresponds to the phenylaminyl radical cation ([C₆H₅NH]⁺) or a related fragment. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Ion Formula Identity
208 [C₁₁H₁₆N₂S]⁺ Molecular Ion (M⁺)
135 [C₇H₅NS]⁺ Phenyl isothiocyanate fragment
93 [C₆H₅N]⁺ Phenylnitrene radical cation or aniline (B41778) fragment
77 [C₆H₅]⁺ Phenyl cation

Infrared (IR) spectroscopy is a key technique for identifying the primary functional groups within the this compound molecule. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of the N-H, C-H, C=S, and C-N bonds. The N-H stretching vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹. semanticscholar.orgresearchgate.net The C=S stretching vibration, a hallmark of the thiourea core, gives rise to a band typically found in the 1200-1300 cm⁻¹ range. semanticscholar.org The presence of both aromatic and aliphatic C-H bonds is confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for Thiourea Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H Stretch 3100 - 3400
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000
C=S Stretch 1200 - 1300

Crystallographic Analysis of Related Thiourea Structures

While the specific crystal structure of this compound is not detailed in the surveyed literature, extensive research on closely related thiourea derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions.

The conformation of thiourea derivatives is largely defined by the rotational barriers around the C-N bonds, which possess partial double-bond character. tandfonline.com In the solid state, many N,N'-disubstituted thioureas adopt a Z,Z conformation (also described as trans-trans), where the substituents are on opposite sides of the C=S bond. researchgate.net However, other conformations like E,Z (cis-trans) are also observed. researchgate.net

In acylthiourea derivatives, the conformation is often stabilized by a strong intramolecular N-H···O=C hydrogen bond, which forms a planar six-membered pseudo-ring. researchgate.netnih.govacs.org This interaction typically forces the molecule into an S-shaped conformation where the C=O and C=S bonds point in opposite directions. researchgate.netnih.gov

Dihedral angles are crucial for describing the molecule's three-dimensional shape. Key angles include those defining the planarity of the thiourea core and the orientation of the substituent groups. For example, in one N-acylthiourea derivative, the torsion angles S1-C9-N2-C10 and O3-C10-N2-C9 were found to be 175.7(2)° and 4.0(4)°, respectively, indicating a nearly planar arrangement of the core atoms stabilized by the intramolecular hydrogen bond. acs.org The dihedral angle between the phenyl ring and the thiourea plane also influences the molecular packing and can be affected by steric and electronic factors of the substituents. tandfonline.com

Table 4: Representative Crystallographic Data for a Related Thiourea Derivative (HL², C₁₄H₁₉ClN₂OS) tandfonline.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
C=S Bond Length 1.677(17) Å
C-N (thiourea) Bond Lengths 1.414(2) Å, 1.325(2) Å

Intramolecular Interactions and Hydrogen Bonding

The molecular structure and conformational preferences of this compound are governed by the interplay of steric and electronic effects, with intramolecular hydrogen bonding playing a significant role in stabilizing its preferred conformations. Research on thiourea derivatives indicates that they are attractive models for studies in solid-state chemistry due to their propensity for forming both intra- and intermolecular hydrogen bonds involving the N-H proton-donor groups. scispace.com

In the context of its derivatives, the conformational analysis of related structures provides insight into the likely interactions within the this compound molecule itself. For instance, in the synthesis of thiazolidinone derivatives from this compound, the resulting products have been shown to adopt specific configurations. nih.gov Spectroscopic and crystallographic studies of these derivatives confirm a (Z,Z) configuration for the ethene and imine double bonds, which is influenced by the initial conformation of the parent thiourea. nih.gov

The thiourea core (C-S) and the adjacent N-H groups are central to its hydrogen bonding capabilities. The nitrogen atoms act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. Theoretical and experimental studies on similar phenylthiourea (B91264) derivatives have shown that conformations where the alkyl or aryl groups are cis or trans to the sulfur atom have different energy stabilities, which can be influenced by intramolecular hydrogen bonds.

While a specific crystallographic study detailing the precise bond lengths and angles of the intramolecular hydrogen bonds in this compound is not extensively documented in isolation, data from closely related compounds allow for an informed understanding of these interactions. The planarity of the thiourea unit and the orientation of the isobutyl and phenyl substituents are key determinants of which intramolecular hydrogen bonds are formed.

The following table summarizes the key atoms and their roles in the intramolecular hydrogen bonding of this compound, based on established principles for thiourea derivatives.

Atom/Group 1 Atom/Group 2 Interaction Type Significance
N-H (isobutyl side)S (thiocarbonyl)Intramolecular H-bondStabilizes the conformation
N-H (phenyl side)S (thiocarbonyl)Intramolecular H-bondContributes to planarity
Phenyl ringN-HSteric hindranceInfluences rotational barriers
Isobutyl groupC=SSteric hindranceAffects conformational preference

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP functional, provide reliable data on geometry, electronic properties, and vibrational frequencies. nih.govscispace.com

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process involves calculating bond lengths, bond angles, and dihedral angles. For similar thiourea compounds, optimized geometries obtained through DFT calculations have shown excellent agreement with experimental data from X-ray crystallography, thereby validating the computational model. scispace.com

The electronic structure defines the distribution of electrons within the molecule. The presence of an isobutyl group, which is an electron-donating group, and a phenyl group can influence the electron density across the thiourea backbone. This distribution is crucial for determining the molecule's reactivity and interaction with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Thiourea Derivative Note: This data is for a similar compound, 1,3-diisobutyl thiourea, and serves to illustrate the type of information obtained from DFT calculations. Specific values for 1-isobutyl-3-phenylthiourea would require a dedicated computational study.

ParameterBond Length (Å)ParameterBond Angle (°)
S1-C11.685N1-C1-N2116.8
N1-C11.365S1-C1-N1120.5
N2-C11.368S1-C1-N2122.7
C2-N11.472C1-N1-C2125.4
C6-N21.475C1-N2-C6125.6

Source: Adapted from data on 1,3-diisobutyl thiourea. scispace.com

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. stuba.sk A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea core, while the LUMO may be distributed over the phenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: This data is conceptual and illustrates the typical outputs of FMO analysis. Actual values for this compound would differ.

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
Energy Gap (ΔE) 4.6

Theoretical vibrational analysis is performed to compute the vibrational frequencies of the molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating these frequencies, each vibrational mode can be assigned to a specific motion of the atoms, such as stretching, bending, or twisting of bonds like N-H, C=S, and C-N. researchgate.netnih.gov These calculations confirm that the optimized geometry represents a true energy minimum and aid in the interpretation of experimental spectroscopic data. uantwerpen.be For instance, the characteristic C=S stretching vibration in thiourea derivatives is typically observed in the 1050-1200 cm⁻¹ range in IR spectra. researchgate.net

Molecular Packing and Intermolecular Interactions

In the solid state, molecules are arranged in a specific three-dimensional lattice, a structure maintained by a network of intermolecular interactions. Understanding this molecular packing is essential for explaining the physical properties of the crystal.

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comscirp.org The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, with red spots indicating close contacts (strong interactions like hydrogen bonds), blue representing longer contacts, and white showing contacts around the van der Waals separation. researchgate.net

This analysis also generates 2D fingerprint plots, which summarize all intermolecular contacts. These plots provide quantitative percentages for each type of interaction, revealing the dominant forces in the crystal packing. mdpi.comscielo.org.mx For similar molecules, H···H, C···H/H···C, and O···H/H···O or S···H/H···S interactions are often the major contributors. mdpi.comresearchgate.net

Table 3: Illustrative Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This data is based on a similar class of organic compounds and illustrates the typical quantitative output. The specific percentages for this compound would depend on its crystal structure.

Interaction TypeContribution (%)
H···H45.0
C···H / H···C20.5
S···H / H···S15.2
N···H / H···N8.3
Other11.0

The stability of the crystal lattice is determined by a variety of non-covalent interactions. basicmedicalkey.com In this compound, several such interactions are expected:

Hydrogen Bonds : The N-H groups of the thiourea moiety can act as hydrogen bond donors, forming strong N-H···S hydrogen bonds with the sulfur atom of a neighboring molecule. This is a common and structure-directing interaction in thioureas.

π-π Interactions : The presence of the phenyl ring allows for π-π stacking interactions, where two aromatic rings are packed against each other. These interactions, though relatively weak, are crucial for the organization of aromatic molecules in crystals. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

Molecular docking simulations are crucial for predicting how strongly a ligand, such as a thiourea derivative, will bind to a protein's active site. sarpublication.com These simulations calculate a "docking score," which is an estimate of the binding affinity, often expressed in kcal/mol. ubaya.ac.idrasayanjournal.co.in A lower, more negative score typically indicates a more stable and potent ligand-receptor interaction. ubaya.ac.idrasayanjournal.co.in

Various software, including AutoDock Vina and Molegro Virtual Docker, are used to perform these calculations. biotech-asia.orgrjptonline.org These programs use scoring functions to evaluate thousands of possible binding poses of the ligand in the protein's binding pocket. sarpublication.combiotech-asia.org The final score reflects the sum of intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. sarpublication.com

While direct docking studies on this compound are not extensively published, research on structurally similar phenylthiourea (B91264) derivatives demonstrates the utility of this approach. These studies predict their potential as inhibitors for various enzymes implicated in diseases like cancer and inflammation. For instance, N-benzoyl-N'-phenylthiourea derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) and Secretory Phospholipase A2. ubaya.ac.idrasayanjournal.co.inbiotech-asia.org The results from these computational experiments guide the synthesis of new compounds with potentially enhanced biological activity. rjptonline.org

Below is a table summarizing representative docking scores for various phenylthiourea derivatives against different protein targets, illustrating how structural modifications influence binding affinity.

DerivativeProtein TargetDocking Score (kcal/mol)Software Used
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaEGFR (1M17)-8.2AutoDock
N-(4-methoxy)-benzoyl-N'-phenylthioureaEGFR (1M17)-7.3AutoDock
Chalcone-based phenylthiourea derivativeSecretory Phospholipase A2-8.6AutoDock Vina
N-4-chlorobenzoyl-N'-(4-fluorophenyl) thioureaSIRT1 (4I5I)-119.5 (RS)Molegro Virtual Docker

Table compiled from data in references ubaya.ac.idrasayanjournal.co.inbiotech-asia.orgrjptonline.org. Note: Scoring functions and values (e.g., kcal/mol vs. Rerank Score 'RS') can differ between software.

Beyond binding to the primary active site (orthosteric binding), some compounds can bind to a secondary location on a protein. This is known as an allosteric site. Binding at an allosteric site can modulate the protein's activity by inducing a conformational change.

Computational and crystallographic studies have revealed that the core structure of phenylthiourea is a potent allosteric inhibitor of PvdP, a tyrosinase enzyme involved in the pyoverdine synthesis pathway of the bacterium Pseudomonas aeruginosa. researchgate.netnih.govnih.gov This pathway is crucial for the bacterium's iron uptake, making PvdP an attractive target for developing new antibiotics. researchgate.netnih.gov

Crystal structures show that phenylthiourea binds to a site distinct from the enzyme's active site, interfering with its function through a non-competitive mechanism. nih.govresearchgate.net This binding occurs at the interface between the N-terminal and C-terminal domains of the PvdP enzyme. researchgate.net The interaction is stabilized by hydrogen bonds with specific amino acid residues, including Arg53, Trp320, Ser329, and His333. researchgate.net The discovery of this allosteric site provides a unique opportunity to design specific inhibitors, like derivatives of this compound, that would be less likely to affect other human or microbial tyrosinases, potentially leading to drugs with fewer side effects. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comscichemj.org The goal is to develop predictive models that can guide the design of new, more potent compounds. analis.com.mynih.gov

In a typical QSAR study, various physicochemical properties of the molecules, known as descriptors, are calculated. These can include parameters related to:

Hydrophobicity: Such as LogP (the logarithm of the partition coefficient). scichemj.orgfarmaciajournal.com

Electronic properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and dipole moments. tandfonline.com

Steric or Topological properties: Such as molecular weight, connectivity indices, and shape. tandfonline.comscichemj.org

Using statistical techniques like Multiple Linear Regression (MLR), these descriptors are used to build an equation that predicts the activity (e.g., the concentration needed to inhibit an enzyme by 50%, IC50). scichemj.organalis.com.my The statistical quality and predictive power of the model are assessed using metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). analis.com.my

QSAR studies on various series of thiourea derivatives have successfully identified key structural features that govern their activity against targets for cancer, hepatitis C virus (HCV), and pathogenic microbes. tandfonline.comscichemj.organalis.com.my For example, studies have shown that hydrophobicity, specific steric arrangements, and electronic properties are critical for the anti-HCV and anticancer activities of different thiourea series. tandfonline.comscichemj.org

The table below summarizes key findings from different QSAR studies on thiourea derivatives.

Activity StudiedKey DescriptorsStatistical SignificanceReference
Anti-HCV ActivityHydrophobicity, HOMO energy, Dielectric Energy, Valence Connectivity IndexR = 0.928, Q² = 0.751 tandfonline.com
Anti-Acanthamoeba ActivityTopological Charge Indices (JGI1), 2D-Autocorrelations (MATS2m), Atom-Centered Fragments (N-070)r² = 0.827, r²cv = 0.682, r²test = 0.790 analis.com.my
Anticancer (Liver) ActivityLipophilicity (LogP), Bond Lengths (d(C=N2)), Vibrational Frequency (υ(C=O))R² = 0.906, F = 21.170 scichemj.org
Anti-HCV ActivityHydrophobicity, Indicator variables for steric effectsr = 0.926, r²cv = 0.83 nih.gov

These models provide valuable insights, suggesting that for a compound like this compound, the balance of lipophilicity from the isobutyl and phenyl groups, along with the electronic nature of the thiourea core, are critical determinants of its biological function.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the step-by-step process of chemical reactions. nih.govrsc.org These studies calculate the energies of reactants, transition states, and products to map out the most likely reaction pathway and understand the factors that control the reaction's speed and outcome. nih.gov

The primary synthesis route for this compound involves the condensation reaction between phenylisothiocyanate and isobutylamine (B53898). researchgate.net DFT studies on analogous reactions provide detailed mechanistic insights. nih.govresearchgate.net For instance, the reaction between an isothiocyanate and an amine proceeds via a nucleophilic attack of the amine's nitrogen atom on the central carbon atom of the isothiocyanate group (-N=C=S). researchgate.net

DFT calculations can optimize the geometry of the molecules involved, including the short-lived transition state, and calculate the activation energy—the energy barrier that must be overcome for the reaction to occur. scispace.com Studies on the reaction of thiourea with other molecules have shown that the sulfur atom, due to its nucleophilicity, often plays a key role in the reaction mechanism. nih.gov Theoretical calculations using methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) can accurately model these interactions and predict the most favorable reaction path. nih.govrsc.org

These computational investigations are not limited to synthesis. They can also elucidate decomposition pathways or the formation of metal complexes, providing a molecular-level understanding that complements experimental observations. scispace.com

Coordination Chemistry and Metal Complexation Studies

Ligating Properties of Thiourea (B124793) Derivatives

Thiourea derivatives, including 1-Isobutyl-3-phenylthiourea, are a versatile class of ligands in coordination chemistry. Their ligating ability stems from the presence of multiple donor sites, primarily the thiocarbonyl sulfur atom and the two nitrogen atoms. These sites allow thioureas to act as flexible ligands, coordinating to metal centers in various modes.

The primary coordination mode for simple thioureas is as a neutral, monodentate ligand through the soft sulfur atom. This is especially prevalent with soft metal ions like late transition metals. However, the substituents on the nitrogen atoms, such as the isobutyl and phenyl groups in this compound, can influence the electronic and steric properties of the ligand, affecting its coordination behavior.

Depending on the reaction conditions and the nature of the metal ion, thiourea derivatives can also act as anionic ligands. Deprotonation of one of the N-H groups allows the ligand to behave as a monoanionic bidentate ligand, chelating to the metal center through both a nitrogen and the sulfur atom, forming a stable four-membered ring. tandfonline.com In some cases, particularly with functional groups that contain additional donor atoms, other coordination modes are possible, leading to the formation of six-membered chelate rings. tandfonline.com

The versatility of thiourea ligands is summarized below:

Neutral Monodentate: Coordination occurs solely through the sulfur atom.

Anionic Bidentate (S,N-chelation): Following deprotonation, the ligand binds through both the sulfur and one of the nitrogen atoms. mdpi.comuaeu.ac.ae

Bridging Ligand: The sulfur atom can bridge two or more metal centers, leading to the formation of polynuclear complexes. mdpi.com

The combination of a soft sulfur donor and harder nitrogen donors enables these ligands to coordinate with a wide array of transition metals, leading to complexes with diverse geometries and properties. rdd.edu.iq

Synthesis and Characterization of Metal Complexes with Thiourea Ligands

Preparation of Transition Metal Complexes (e.g., Cu, Co, Ni, Pt, Pd, Ru, Zn, Ag, Au)

The synthesis of transition metal complexes with thiourea ligands like this compound is typically straightforward. The most common method involves the direct reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. materialsciencejournal.org

A general procedure involves dissolving the thiourea ligand in a solvent such as methanol, ethanol, or acetone. A solution of the metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Pd(II), etc.) is then added, often dropwise, to the ligand solution. materialsciencejournal.org The reaction is typically stirred at room temperature or under reflux for a period ranging from a few minutes to several hours. nih.gov The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with the solvent, and dried. materialsciencejournal.org

For instance, the synthesis of copper(II) complexes with N,N'-disubstituted thioureas has been achieved by reacting the ligand with copper(II) chloride in a 2:1 ligand-to-metal molar ratio. mdpi.com Similarly, palladium(II) complexes have been prepared by reacting K₂[PdCl₄] with the corresponding thiourea ligand. researchgate.net The synthesis of silver(I) and gold(I) complexes often involves precursors like [Ag(OTf)PPh₃] or [AuCl(PPh₃)]. nih.gov

The stoichiometry of the reactants, the choice of solvent, and the reaction temperature can influence the final product, including the coordination number of the metal and the nuclearity of the complex. For example, reactions of 1,3-diisobutyl thiourea with CuCl and CuI under identical conditions yielded bis-ligated and tris-ligated copper complexes, respectively. mdpi.com

Spectroscopic and Structural Elucidation of Complexes

The structures of metal complexes containing this compound are elucidated using a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. Key vibrational bands associated with the thioamide group (ν(N-H), ν(C=S), and ν(C-N)) are monitored.

ν(N-H): The N-H stretching vibration, typically observed around 3100-3400 cm⁻¹, may shift or disappear upon complexation. Its disappearance is indicative of deprotonation and N,S-bidentate coordination. ksu.edu.tr

ν(C=S): The C=S stretching band is particularly informative. A shift to a lower frequency upon complexation suggests coordination through the sulfur atom, as the C=S bond order decreases. nih.govqu.edu.iq

ν(C-N): Conversely, the C-N stretching vibration often shifts to a higher frequency, indicating an increase in the C-N double bond character upon S-coordination. nih.gov

ν(M-S): The formation of new bands in the far-IR region (typically 300-400 cm⁻¹) can be assigned to M-S vibrations, providing direct evidence of coordination. materialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution.

¹H NMR: The resonance for the N-H protons is particularly sensitive to the coordination environment. A downfield shift of the N-H signal upon complexation is consistent with sulfur coordination. researchgate.net The disappearance of this signal confirms deprotonation for bidentate coordination.

¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) is a key indicator of coordination. An upfield shift in the C=S resonance is typically observed upon sulfur coordination to a metal center. researchgate.net

Electronic (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining the geometry around the metal ion. The spectra of the complexes often show bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which differ significantly from the π-π* and n-π* transitions of the free ligand.

Table 1: Typical Spectroscopic Changes Upon Coordination of N,N'-Disubstituted Thiourea Ligands.
Spectroscopic TechniqueKey ObservableChange Upon S-CoordinationChange Upon S,N-Coordination (Deprotonated)
FT-IRν(N-H)Shift in positionDisappearance of band
FT-IRν(C=S)Shift to lower frequencyShift to lower frequency
FT-IRν(C-N)Shift to higher frequencyShift to higher frequency
¹H NMRδ(N-H)Downfield shiftDisappearance of signal
¹³C NMRδ(C=S)Upfield shiftUpfield shift

Biological Activity of Metal-Thiourea Complexes

Thiourea derivatives and their metal complexes are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. echemcom.com The coordination of a thiourea ligand to a metal ion can significantly enhance its biological efficacy. This enhancement is often explained by chelation theory, which suggests that complexation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membranes of microorganisms.

While specific studies on this compound complexes are not widely reported, research on structurally similar compounds provides valuable insights. For example, copper(II) complexes of 1,3-disubstituted thiourea derivatives containing a 3-(trifluoromethyl)phenyl group have shown potent antimicrobial activity. mdpi.comnih.gov One such complex was found to be highly active against methicillin-resistant Staphylococcus strains and acted as a dual inhibitor of DNA gyrase and topoisomerase IV. nih.gov

Complexes of 1,3-diisobutyl thiourea with Cu(I), Zn(II), and Hg(II) have been evaluated for their antibacterial and antioxidant activities. mdpi.com The copper(I) complex, in particular, demonstrated significant free radical scavenging activity and notable antibacterial effects against several bacterial strains. mdpi.com

The biological activity is influenced by several factors:

The Metal Ion: The nature of the central metal ion plays a crucial role. Copper complexes, for instance, are frequently reported to have high antimicrobial and anticancer activity. echemcom.com

The Ligand Structure: The substituents on the thiourea backbone affect the lipophilicity and steric properties of the complex, which can modulate its biological activity.

Table 2: Examples of Biological Activities of Metal Complexes with Analogous Thiourea Ligands.
Complex/LigandMetal IonBiological ActivityKey Finding
1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaCu(II)AntibacterialActive against methicillin-resistant Staphylococci (MIC = 2 µg/mL). nih.gov
1,3-Diisobutyl thioureaCu(I)Antibacterial, AntioxidantShowed 79.9% free radical scavenging activity and activity against P. aeruginosa. mdpi.com
N,N-disubstituted-N'-acyl thioureasPd(II)AnticancerShowed cytotoxicity against human prostate (DU-145) and breast (MDA-MB-231) cancer cells. nih.gov
Azomethine thiourea ligandsCu(II)Anticancer, AntioxidantExhibited good antioxidant activity and cytotoxicity against HepG-2 and A549 cancer cell lines. echemcom.com

Catalytic Applications of Thiourea-Metal Complexes

In addition to their biological properties, metal complexes derived from thiourea ligands have emerged as effective catalysts in various organic transformations. The thiourea ligand can influence the catalytic activity of the metal center by modifying its electronic properties and steric environment.

Palladium-thiourea complexes, in particular, have been successfully employed as catalysts in cross-coupling reactions, which are fundamental in synthetic organic chemistry. mdpi.com For example, palladium complexes with N,N'-monosubstituted acyclic thiourea ligands have been used as highly active phosphine-free catalysts for the Heck reaction. researchgate.net Similarly, Pd(II) complexes of imidazole-2-thiones have shown excellent performance in Suzuki-Miyaura and Sonogashira coupling reactions. nih.gov

Ruthenium-thiourea complexes have also been investigated as catalysts. Half-sandwich arene ruthenium(II) complexes containing thiourea ligands have been used as pre-catalysts for the transfer hydrogenation of ketones and aldehydes, a key reaction for producing alcohols. nih.gov

The catalytic utility of these complexes is attributed to:

The ability of the sulfur donor to stabilize the metal center in various oxidation states.

The potential for the ligand to be easily modified, allowing for the fine-tuning of the catalyst's activity and selectivity.

The robustness of the metal-sulfur bond, which can lead to stable and reusable catalysts.

While specific catalytic applications for complexes of this compound have not been detailed in the literature, the established catalytic activity of structurally related palladium and ruthenium complexes suggests their potential utility in areas such as C-C bond formation and hydrogenation reactions.

Advanced Applications and Emerging Research Areas

Development as Chemosensors and Biosensors

The thiourea (B124793) group in 1-Isobutyl-3-phenylthiourea serves as an excellent binding site for various analytes, making it a prime candidate for the development of chemosensors. The interaction between the sulfur and nitrogen atoms of the thiourea group with metal ions can lead to detectable changes in optical or electrochemical properties.

Thiourea derivatives have been effectively employed in the design of chromofluorescent chemosensors for the detection of hazardous heavy metal ions. nih.gov The introduction of a thio group enhances the binding affinity for transition and heavy metals. nih.gov While specific studies on this compound were not detailed in the provided results, the broader class of phenylthiourea-containing sensors demonstrates significant potential for detecting ions such as mercury (Hg²⁺), iron (Fe³⁺), and lead (Pb²⁺). For instance, a 1,8-naphthalimide-thiourea conjugate has been developed for the highly selective and sensitive colorimetric detection of Fe³⁺ and Pb²⁺, and the fluorescent recognition of Hg²⁺. The interaction with these metal ions typically induces a noticeable color change or a modification in the fluorescence spectrum, allowing for their quantification. nih.gov

The detection limits for some thiourea-based sensors highlight their sensitivity, as shown in the table below.

Metal IonDetection MethodDetection Limit
Fe³⁺Colorimetric6.86 µM
Pb²⁺Colorimetric5.09 µM
Hg²⁺Fluorescent82.1 nM
Al³⁺Fluorescent2.22 µM
Zn²⁺Fluorescent16.2 µM

This data is based on a 1,8-naphthalimide-thiourea conjugate and a Schiff base with a 1,3,4-thiadiazole (B1197879) ring, illustrating the potential of thiourea-based sensors. mdpi.com

The design of effective chemosensors based on the thiourea scaffold involves the integration of a signaling unit (chromophore or fluorophore) with the binding site (the thiourea group). The molecular recognition process relies on the cooperative action of active functional groups. In the case of thiourea-based sensors, groups like hydroxyl (-OH), the thiocarbonyl (-C=S-), and imines (-C=N-) can work in concert to bind specific metal ions. nih.gov The performance of these sensors is evaluated based on their selectivity, sensitivity, and response time. Job's plot analysis is a common method used to determine the binding stoichiometry between the sensor and the metal ion. mdpi.comnih.gov For many thiourea-based sensors, a 1:1 or 1:2 binding ratio with metal ions is observed. mdpi.comnih.gov The reversibility of the sensor is another crucial performance metric, which can often be achieved by the addition of a chelating agent like EDTA. nih.gov

Molecular Recognition Systems

The hydrogen-bonding ability of the thiourea moiety is fundamental to its application in molecular recognition. mdpi.com These non-covalent interactions allow thiourea-based molecules to selectively bind to complementary guest molecules. This principle of host-guest chemistry is a cornerstone of supramolecular chemistry. nih.gov Molecular recognition systems with thiourea components can be designed to be highly selective, capable of distinguishing between different shapes, sizes, and even enantiomers of guest molecules. nih.gov The development of such systems has led to novel materials for chemical sensing and stimuli-responsive applications. elsevierpure.comresearchgate.net For example, molecular recognition events can trigger a change in the circularly polarized luminescence of a system, providing a basis for advanced sensors. elsevierpure.comresearchgate.net

Integration in Nanotechnology Applications

The functionalization of nanomaterials with organic molecules like this compound can impart new properties and functionalities. Polymeric nanoparticles, for instance, can be surface-functionalized to enhance their performance in applications such as targeted drug delivery. nih.gov While specific examples of this compound in nanotechnology were not found, the principles of surface functionalization are broadly applicable. The phenylthiourea (B91264) group could be anchored to the surface of nanoparticles, where it could serve as a recognition site for specific targets or as a catalyst in nanoreactors. The integration of such molecules onto nanomaterials is a burgeoning area of research with potential applications in nanomedicine, biosensing, and catalysis. neliti.com

Mechanistic Insights and Biological Target Interactions

Elucidation of Molecular Interaction Mechanisms with Biological Targets

There is no specific information available detailing the molecular interaction mechanisms of 1-Isobutyl-3-phenylthiourea with any identified biological targets.

Enzyme Inhibition Mechanisms (e.g., Dynein ATPase)

No studies were found that investigated the inhibitory effects of this compound on dynein ATPase or any other specific enzyme. Research into dynein ATPase inhibitors has identified other chemical entities, such as ciliobrevins and dynarrestin, but this compound is not mentioned among them.

Receptor Binding and Modulation Studies

The receptor binding profile and any potential modulatory effects of this compound remain uncharacterized in publicly accessible scientific literature. While some thiourea (B124793) derivatives have been investigated for their affinity to certain receptors, such as cannabinoid receptors, this information is not directly applicable to this compound.

Environmental Fate and Toxicological Research

Environmental Persistence and Degradation Pathways

Detailed research specifying the environmental persistence and degradation pathways, such as biodegradation, hydrolysis, or photochemical oxidation, for 1-Isobutyl-3-phenylthiourea is not extensively available in current scientific literature. The environmental fate of organic compounds is complex and depends on a multitude of factors including soil type, water content, microbial populations, and sunlight exposure. Generally, thiourea (B124793) derivatives can be subject to various degradation processes. For instance, agrochemical thiourea derivatives are noted for being less toxic and more safely applied in sensitive regions, suggesting they possess properties that mitigate long-term adverse ecosystem effects, which could imply some degree of degradation. acs.org However, without specific studies on this compound, its environmental half-life and degradation products remain uncharacterized.

Leaching and Bioaccumulation Potential

Similar to its degradation pathways, specific data on the leaching and bioaccumulation potential of this compound are scarce. Leaching potential is related to a compound's solubility in water and its adsorption characteristics to soil particles. Bioaccumulation refers to the accumulation of a substance in an organism. The molecular structure of thiourea derivatives, which can be modified to alter properties like solubility, suggests that their environmental mobility and potential to accumulate in biota could be varied. acs.org Further investigation is required to determine the specific soil mobility (Koc) and bioconcentration factor (BCF) for this compound to accurately assess its environmental risk.

Toxicological Mechanisms and Effects in Biological Systems (General Thiourea Derivatives)

While information on this compound is limited, extensive research has been conducted on the toxicological mechanisms of the broader class of thiourea derivatives. These compounds exhibit a wide range of biological effects, primarily through their interaction with key cellular components like enzymes and proteins. biointerfaceresearch.com

Thiourea derivatives are well-documented for their ability to dysregulate enzyme function, with the most notable example being the inhibition of thyroid peroxidase (TPO). taylorandfrancis.comnih.gov This enzyme is crucial for the synthesis of thyroid hormones. taylorandfrancis.com

Mechanism of Action: Thionamide antithyroid drugs, which are thiourea derivatives, inhibit thyroid hormone synthesis by preventing the TPO-catalyzed iodination and coupling of tyrosine residues linked to thyroglobulin. taylorandfrancis.com Some thiourea compounds, such as ethylenethiourea (B1671646) (ETU), require the presence of iodide to inhibit TPO. nih.gov The inhibition by thiourea itself is considered a reversible process. nih.gov

Consequences: This inhibition leads to a decrease in thyroid hormone production. The body compensates by increasing the secretion of thyrotropic hormone from the pituitary gland, which can cause thyroid hypertrophy (enlargement) and hyperplasia (increased cell production). oup.com

Beyond the thyroid, certain thiourea derivatives have been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Selected Thiourea Derivatives

Derivative Target Enzyme Effect Reference
Thiourea Thyroid Peroxidase (TPO) Inhibition of hormone synthesis nih.gov
Propylthiouracil Thyroid Peroxidase (TPO) Inhibition of hormone synthesis nih.gov
Ethylenethiourea (ETU) Thyroid Peroxidase (TPO) Inhibition in the presence of iodide nih.gov
1-(3-chlorophenyl)-3-cyclohexylthiourea Acetylcholinesterase (AChE) Inhibition nih.gov

Thiourea derivatives have demonstrated significant cytotoxic activity against various cell lines, including cancer cells. mdpi.comnih.gov This toxicity is a key reason for their investigation as potential anticancer agents. biointerfaceresearch.commdpi.com

Cytotoxic Effects: Studies have shown that substituted thiourea derivatives can diminish the viability of pathological cell lines, indicating a cytotoxic influence. nih.gov For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon and prostate cancer cells, as well as leukemia cell lines. nih.gov The cytotoxic effect often leads to a reduction in the number of living cells. nih.gov

Morphological Changes: Treatment of cells with thiourea derivatives can induce noticeable morphological changes. For instance, MCF-7 breast cancer cells treated with a specific thiourea compound showed alterations visible under a microscope compared to untreated cells. mdpi.com These changes are often indicative of cellular stress and the initiation of cell death pathways.

Table 2: Cytotoxic Activity of Selected Thiourea Derivatives

Cell Line Thiourea Derivative Observed Effect Reference
Human Colon Cancer (SW480, SW620) 3-(trifluoromethyl)phenylthiourea analogs High cytotoxicity, Diminished viability nih.gov
Human Prostate Cancer (PC3) 3-(trifluoromethyl)phenylthiourea analogs High cytotoxicity nih.gov
Leukemia (K-562) 3-(trifluoromethyl)phenylthiourea analogs High cytotoxicity nih.gov

The term "mitogenic" refers to the ability to induce or stimulate cell division (mitosis). While many thiourea derivatives are studied for their cytotoxic and anti-proliferative effects against cancer cells, the broader impact on cell proliferation can be complex. biointerfaceresearch.commdpi.com The primary mechanism of action for goitrogenic (thyroid-enlarging) thioureas involves inducing thyroid follicular cell hyperplasia as a compensatory response to hormone synthesis inhibition. oup.com This represents a specific, indirect mitogenic effect on thyroid tissue. However, the general literature focuses more on the growth-inhibitory properties of novel thiourea derivatives in the context of drug development, particularly for cancer. biointerfaceresearch.comnih.gov Research into direct, broad-spectrum mitogenic properties of this compound and its analogs is not prominent in the reviewed literature.

Research Challenges and Future Perspectives for 1 Isobutyl 3 Phenylthiourea

Optimization of Bioactivity and Selectivity in Drug Design

A primary challenge in the development of 1-Isobutyl-3-phenylthiourea derivatives is the enhancement of their biological activity against specific targets while minimizing off-target effects. The core structure, featuring nitrogen as a hydrogen-bond donor and sulfur for complementary binding, allows for interaction with various enzymes, but this can sometimes lead to a lack of selectivity. biointerfaceresearch.com Future research will focus on strategic molecular modifications to improve both potency and selectivity.

Key strategies for optimization include:

Structural Modification: Introducing different heterocyclic fragments, linkers, and functional groups can significantly alter the compound's pharmacological profile. biointerfaceresearch.com For instance, the introduction of a para-phenylene linker in certain bis-thiourea derivatives has been shown to dramatically improve cytotoxic activity against cancer cell lines like HepG2 and HCT116. biointerfaceresearch.com Similarly, substituting the phenyl group of thiourea (B124793) derivatives with chlorine atoms or electron-withdrawing groups has been found to enhance antibacterial activity. nih.gov

Lipophilicity Balance: The balance between a compound's lipophilicity and hydrophilicity is crucial for its pharmacokinetic profile and permeability through biological membranes. mdpi.com Studies on related thiourea derivatives show that while alkyl chains can increase lipophilicity and improve antibacterial action by disrupting bacterial membranes, excessively long chains can diminish binding affinity with the target protein. nih.gov

Pharmacophore Hybridization: Combining the thiourea pharmacophore with other known active moieties is a promising approach. This strategy aims to create hybrid molecules with dual action or enhanced affinity for a particular target. For example, merging a 4-piperazinylquinoline fragment with a thiourea pharmacophore has produced compounds with potent antiproliferative activity against breast cancer cells. biointerfaceresearch.com

Table 1: Impact of Structural Modifications on the Bioactivity of Thiourea Derivatives

Structural ModificationObserved EffectExample Target/ActivityReference
Addition of a para-phenylene linkerSignificantly improved antitumor activityCytotoxicity in HepG2, HCT116, MCF7 cell lines biointerfaceresearch.com
Substitution with electron-withdrawing groups (e.g., halogens)Enhanced antibacterial activityGeneral antibacterial agents nih.gov
Introduction of heterocyclic substituentsEnhanced biological activity and bindingAnticancer activity biointerfaceresearch.com
Modification of alkyl chain lengthAffects lipophilicity and membrane disruptionAntibacterial activity nih.gov

Overcoming Drug Resistance and Mitigating Side Effects

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases, rendering many conventional therapies ineffective. fip.orgnih.gov A significant future direction for this compound research is its potential application in overcoming these resistance mechanisms. Thiourea derivatives, with their multi-targeted action, are attractive candidates for addressing the challenges posed by drug resistance. biointerfaceresearch.com

Future research perspectives include:

Targeting Resistance Pathways: Investigating the ability of novel this compound analogues to inhibit signaling pathways associated with acquired drug resistance, such as the STAT3 pathway, could lead to therapies that resensitize resistant cells to existing drugs. mdpi.com

Combination Therapies: Exploring the synergistic effects of thiourea derivatives when used in combination with standard chemotherapeutic agents may provide a strategy to overcome resistance and improve treatment outcomes. nih.gov

Mitigating Side Effects through Structural Isosterism: A historical challenge with some thiourea-containing drugs has been the emergence of side effects during clinical trials. A landmark example is the development of the H2-receptor antagonist Cimetidine from its thiourea-containing predecessor, Metiamide. nih.gov To reduce toxicity, the thiourea moiety in Metiamide was replaced by a cyanoguanidine group, a bioisosteric replacement that retained efficacy while improving the safety profile. nih.gov This strategy of replacing the thiourea group while preserving its key binding geometry and physicochemical properties represents a crucial avenue for future research to mitigate potential side effects in new derivatives. nih.gov

Development of Novel Synthetic Routes for Structural Diversity and Enhanced Efficacy

The exploration of the full therapeutic potential of this compound is dependent on the ability to synthesize a wide array of structurally diverse analogues. While classical synthetic methods exist, they can be limited by long reaction times, moderate yields, and the use of hazardous reagents. nih.gov Future research must focus on developing innovative and efficient synthetic strategies.

Key areas for development are:

Enabling Chemical Technologies: The adoption of modern synthetic technologies such as continuous flow chemistry, microwave irradiation, and ultrasound can significantly improve synthesis efficiency, safety, and scalability. nih.gov These methods can expedite the production of compound libraries for high-throughput screening.

Green Chemistry Approaches: As environmental concerns grow, developing synthetic routes that use less hazardous solvents and reagents is paramount. mdpi.com This includes catalyst-free reactions or the use of environmentally benign catalysts.

Combinatorial Synthesis: Designing synthetic pathways that are amenable to combinatorial chemistry will allow for the rapid generation of a large number of derivatives. This approach is essential for systematically exploring structure-activity relationships and discovering compounds with enhanced efficacy. beilstein-journals.org

Exploration of New Pharmacological Targets and Therapeutic Areas

The thiourea scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While initial research may focus on a specific activity, a significant future opportunity lies in exploring new pharmacological targets and therapeutic areas for this compound and its derivatives.

Potential new areas for investigation include:

Enzyme Inhibition: Thiourea derivatives have shown inhibitory activity against various enzymes. Further screening against enzyme families such as cholinesterases (implicated in Alzheimer's disease), ureases (involved in bacterial pathogenesis), and various kinases could reveal new therapeutic applications. nih.govacs.orgresearchgate.net

Antiviral and Antiparasitic Agents: The broad biological activity of thioureas suggests their potential as antiviral (e.g., against HIV) and antiparasitic agents. nih.govrsc.org

Neurodegenerative Diseases: Some thiourea-containing compounds have been investigated for the treatment of neurodegenerative conditions like Parkinson's disease, acting as dopamine (B1211576) agonists. nih.gov This suggests a potential, though unexplored, avenue for novel derivatives.

Anti-inflammatory Agents: By targeting enzymes like COX-1, COX-2, and 5-LOX, novel thiourea derivatives could be developed as anti-inflammatory drugs. singidunum.ac.rs

Integration of Advanced Computational and Experimental Methodologies in Compound Development

The integration of computational tools with experimental validation is essential for accelerating the drug development process. Computer-aided drug design (CADD) has become an indispensable part of modern medicinal chemistry, allowing for the rational design of more potent and selective compounds. singidunum.ac.rs

Future development of this compound will increasingly rely on:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, helping to elucidate binding modes and predict affinity. fip.org Docking studies have been successfully used to identify key interactions between thiourea derivatives and the active sites of target proteins like DNA gyrase and penicillin-binding protein 2a (PBP2a), guiding the design of new antibacterial agents. nih.govfip.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a more detailed understanding of binding stability and conformational changes that are not captured by static docking models. rsc.org

Table 2: Application of Computational Methods in Thiourea Derivative Development

MethodologyApplicationExample Target/StudyReference
Molecular DockingPredicting binding affinity and interaction modesDNA B gyrase, PBP2a, FaBH, Muramyl ligase nih.govfip.org
QSARPredicting biological activity based on chemical structureAnticancer activity against MCF-7 cells researchgate.net
Molecular DynamicsAnalyzing binding stability and active interactionsS. aureus DNA gyrase 2XCS rsc.org

Q & A

Q. What synthetic routes are commonly employed for 1-Isobutyl-3-phenylthiourea, and how can reaction conditions be optimized for higher yields?

Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions between isobutylamine and phenyl isothiocyanate. Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
  • Temperature control : Reactions conducted at 0–25°C minimize side products like disubstituted thioureas .
  • Catalyst use : Base catalysts (e.g., triethylamine) improve nucleophilicity of amines.
    Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization (ethanol/water mixtures are effective) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • FT-IR/Raman : Confirm thiourea core via N–H stretching (3200–3400 cm⁻¹) and C=S absorption (~1250–1350 cm⁻¹) .
  • NMR : 1^1H NMR identifies isobutyl (δ 1.0–1.5 ppm, CH3_3) and phenyl protons (δ 7.2–7.5 ppm); 13^{13}C NMR confirms thiocarbonyl (δ ~180 ppm) .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S ratios .

Q. How does the substitution pattern (isobutyl vs. alkyl/aryl groups) influence thiourea solubility and crystallinity?

Answer:

  • Solubility : Isobutyl’s branched structure reduces polarity, lowering solubility in polar solvents compared to linear alkyl derivatives (e.g., 1-butyl-3-phenylthiourea) .
  • Crystallinity : Bulky substituents like isobutyl disrupt packing, leading to lower melting points and amorphous tendencies. X-ray diffraction (XRD) reveals weaker intermolecular hydrogen bonds compared to phenyl or cyclohexyl analogs .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its reactivity in catalysis or supramolecular assembly?

Answer:

  • XRD/DFT studies : The U-shaped conformation (anti-syn geometry) stabilizes intramolecular N–H···S hydrogen bonds, reducing rotational freedom. This rigidity enhances selectivity in host-guest interactions .
  • TD-DFT : Predicts charge transfer behavior (HOMO-LUMO gap ~4.5 eV), relevant for non-linear optical (NLO) applications .
  • Solution-phase dynamics : Variable-temperature NMR reveals conformational flexibility in solvents like DMSO, impacting catalytic activity .

Q. What experimental and computational strategies resolve contradictions in hydrogen-bonding data between XRD and spectroscopic methods?

Answer:

  • XRD : Provides static crystal packing (e.g., N–H···S interactions in this compound with d = 2.9 Å) .
  • IR/Raman : Detects dynamic hydrogen bonding in solution (e.g., broader N–H stretches indicate weaker bonds).
  • DFT validation : Compare calculated vs. experimental bond lengths/angles. Discrepancies arise from solvent effects or crystal packing forces .
  • AIM analysis : Quantifies bond critical points (ρ ~0.05 a.u.) to distinguish strong vs. weak interactions .

Q. How can intermolecular interactions of this compound be engineered for material science applications?

Answer:

  • Cocrystallization : Co-formers like carboxylic acids introduce stronger hydrogen bonds (e.g., N–H···O=C), improving thermal stability .
  • Hirshfeld surface analysis : Identifies dominant interactions (e.g., H···H, 55%; C···S, 15%) to guide crystal engineering .
  • π–π stacking : Phenyl groups facilitate offset stacking (distance ~3.8 Å), useful in organic semiconductors .

Q. What methodologies validate the electronic properties of this compound for optoelectronic studies?

Answer:

  • UV-Vis spectroscopy : Absorption maxima (~290 nm) correlate with π→π* transitions; solvatochromic shifts indicate polarity-dependent excited states .
  • NLO characterization : Hyperpolarizability (β) calculations via DFT (e.g., B3LYP/6-311++G(d,p)) predict second-harmonic generation (SHG) efficiency .
  • Electrochemical analysis : Cyclic voltammetry measures redox potentials, linking HOMO-LUMO gaps to charge transport .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in thiourea derivatives?

Answer:

  • Basis set selection : Use triple-zeta basis sets (e.g., 6-311++G(d,p)) to minimize computational error .
  • Crystal environment : DFT gas-phase calculations neglect packing forces; apply periodic boundary conditions (PBC) for accurate comparisons .
  • Thermal motion correction : Refine XRD data with SHELXL to account for atomic displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.